
3-Chloro-tetrahydro-furan-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ciano-3-cloro-tetrahidrofurano es un compuesto orgánico con la fórmula molecular C5H6ClNO. Es un derivado del furano, un compuesto orgánico heterocíclico, y contiene un átomo de cloro, un grupo nitrilo y un anillo de tetrahidrofurano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Ciano-3-cloro-tetrahidrofurano típicamente implica la reacción de derivados de tetrahidrofurano con agentes clorantes y fuentes de nitrilos. Un método común es la cloración de 2-ciano-tetrahidrofurano utilizando cloruro de tionilo (SOCl2) o pentacloruro de fósforo (PCl5) en condiciones controladas. La reacción se lleva a cabo generalmente en un disolvente inerte como el diclorometano a bajas temperaturas para evitar reacciones secundarias .
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-Ciano-3-cloro-tetrahidrofurano puede involucrar procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura y la presión, pueden mejorar la eficiencia de la síntesis. Además, se emplean pasos de purificación, incluyendo destilación y recristalización, para obtener el compuesto en alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Ciano-3-cloro-tetrahidrofurano experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos, lo que lleva a la formación de los derivados correspondientes.
Reacciones de Reducción: El grupo nitrilo puede ser reducido a una amina utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o hidrogenación catalítica.
Reacciones de Oxidación: El anillo de tetrahidrofurano puede ser oxidado para formar lactonas u otros derivados oxigenados en condiciones específicas.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos (por ejemplo, aminas, tioles), disolventes (por ejemplo, etanol, metanol) y bases suaves (por ejemplo, carbonato de sodio).
Reducción: Agentes reductores (por ejemplo, LiAlH4, gas hidrógeno con un catalizador), disolventes (por ejemplo, éter, tetrahidrofurano).
Oxidación: Agentes oxidantes (por ejemplo, permanganato de potasio, trióxido de cromo), disolventes (por ejemplo, acetona, diclorometano).
Principales Productos Formados
Sustitución: 2-Ciano-3-amino-tetrahidrofurano, 2-ciano-3-tio-tetrahidrofurano.
Reducción: 2-Aminotetrahidrofurano.
Oxidación: Derivados de 2-tetrahidrofuranona (lactona).
Aplicaciones Científicas De Investigación
2-Ciano-3-cloro-tetrahidrofurano tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Sirve como intermedio en la síntesis de diversos compuestos heterocíclicos y farmacéuticos.
Química Medicinal: El compuesto se explora por su potencial como bloque de construcción en el desarrollo de nuevos fármacos, particularmente aquellos dirigidos a enfermedades neurológicas e infecciosas.
Ciencia de Materiales: Se utiliza en la preparación de polímeros y materiales avanzados con propiedades específicas.
Estudios Biológicos: Los investigadores investigan su actividad biológica y su potencial como agente antimicrobiano o anticancerígeno.
Mecanismo De Acción
El mecanismo de acción de 2-Ciano-3-cloro-tetrahidrofurano depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La presencia del grupo nitrilo y el anillo de tetrahidrofurano puede influir en su afinidad de unión y selectividad hacia estos objetivos. Estudios detallados sobre sus interacciones moleculares y vías son esenciales para comprender todo su potencial .
Comparación Con Compuestos Similares
Compuestos Similares
2-Ciano-tetrahidrofurano: Carece del átomo de cloro, lo que lo hace menos reactivo en reacciones de sustitución.
2-Ciano-3-bromo-tetrahidrofurano: Estructura similar pero con un átomo de bromo en lugar de cloro, lo que lleva a diferente reactividad y propiedades.
2-Aminotetrahidrofurano: Un producto de reducción de 2-Ciano-3-cloro-tetrahidrofurano, que carece del grupo nitrilo.
Singularidad
2-Ciano-3-cloro-tetrahidrofurano es único debido a la presencia tanto de un átomo de cloro como de un grupo nitrilo, lo que proporciona una reactividad y versatilidad distintas en la síntesis química. Su capacidad para experimentar diversas reacciones lo convierte en un intermedio valioso en la preparación de moléculas complejas .
Propiedades
Fórmula molecular |
C5H6ClNO |
|---|---|
Peso molecular |
131.56 g/mol |
Nombre IUPAC |
3-chlorooxolane-2-carbonitrile |
InChI |
InChI=1S/C5H6ClNO/c6-4-1-2-8-5(4)3-7/h4-5H,1-2H2 |
Clave InChI |
YTJXXPVBNLXGPI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C1Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



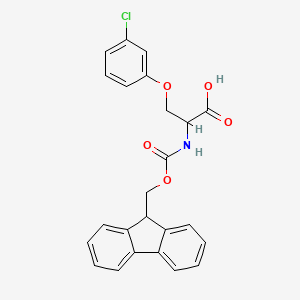
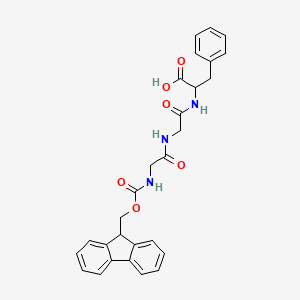
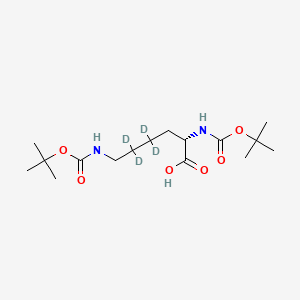
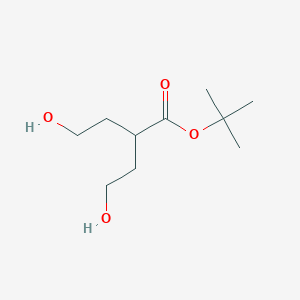
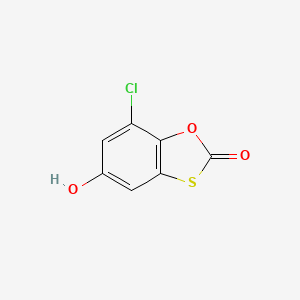




![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)

![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)
